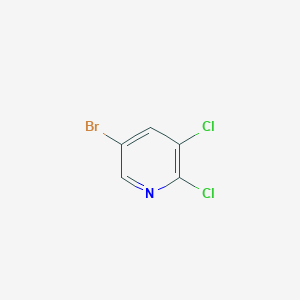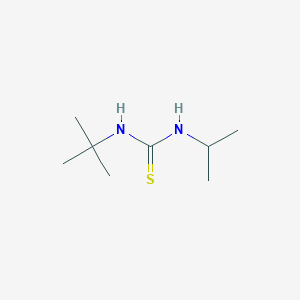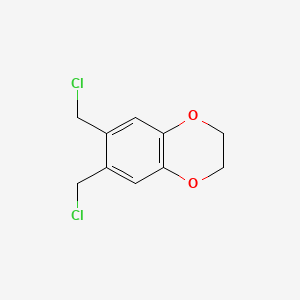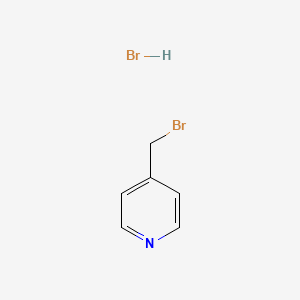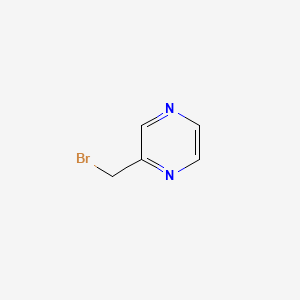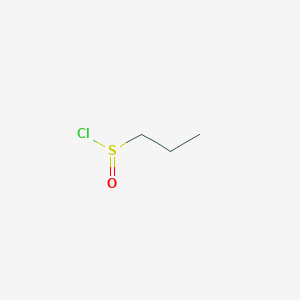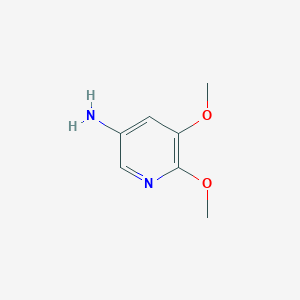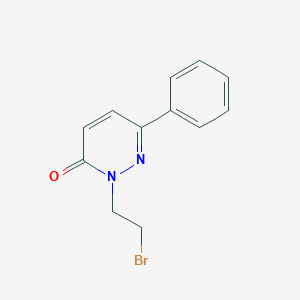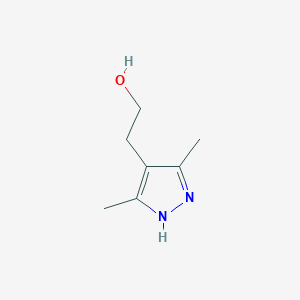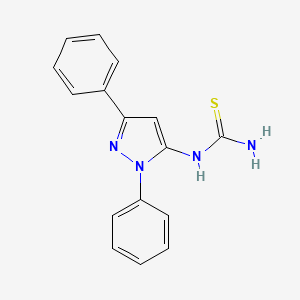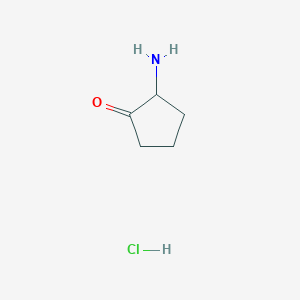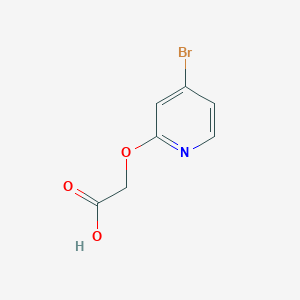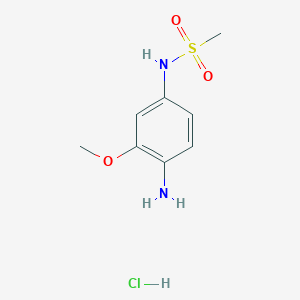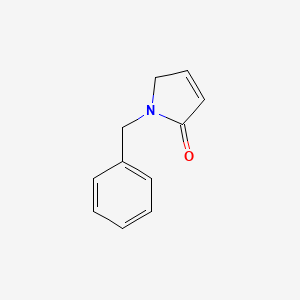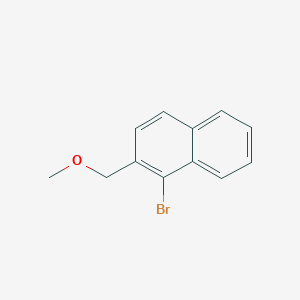
1-Bromo-2-(methoxymethyl)naphthalene
Vue d'ensemble
Description
The compound 1-Bromo-2-(methoxymethyl)naphthalene is a brominated naphthalene derivative with a methoxymethyl group attached to the second carbon of the naphthalene ring. This compound is structurally related to other naphthalene derivatives that have been studied for their various chemical properties and potential applications in organic synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of brominated naphthalene derivatives can be achieved through different methods. For instance, 2-Bromo-6-methoxynaphthalene, a compound structurally similar to 1-Bromo-2-(methoxymethyl)naphthalene, can be synthesized from 6-bromo-2-naphthol using various methylating agents, with environmental and toxicological considerations leading to the development of safer reagents . Additionally, the synthesis of 1,2-diarylnaphthalenes through chemoselective Suzuki-Miyaura reactions of bromo-trifluoromethanesulfonyloxy-naphthalenes demonstrates the versatility of brominated naphthalenes in cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of related compounds such as Methyl 1-bromo-2-naphthoate shows that the methoxycarbonyl group is twisted with respect to the naphthalene ring system, and there is evidence of π-π stacking in the crystal structure . Similarly, the conformation of 1,8-di(bromomethyl)naphthalene in the crystalline state indicates a twofold symmetry about the central bond with bromines located above and below the plane of the ring .
Chemical Reactions Analysis
Brominated naphthalene derivatives participate in various chemical reactions. For example, the halogenated hydrocarbon amination reaction is used to produce compounds with potential antibacterial activity . The Suzuki-Miyaura reactions mentioned earlier are also a testament to the reactivity of brominated naphthalenes in forming carbon-carbon bonds . Nitration of methoxymethyl naphthalene leads to the formation of nitro-naphthaldehyde derivatives, showcasing the reactivity of the methoxymethyl group in electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated naphthalene derivatives are influenced by the substituents on the naphthalene ring. The presence of bromine and methoxymethyl groups can affect the compound's boiling point, melting point, solubility, and reactivity. The crystal structure analysis of Methyl 1-bromo-2-naphthoate reveals interactions such as π-π stacking, which can influence the compound's solid-state properties . The conformational analysis of 1,8-di(bromomethyl)naphthalene provides insights into the electrostatic interactions and strain within the molecule, which can have implications for its reactivity and stability .
Applications De Recherche Scientifique
Synthesis and Properties
- Markees (1973) conducted a study on the synthesis and properties of 2-methoxymethyl naphthalene, a compound related to 1-bromo-2-(methoxymethyl)naphthalene. They found its properties to be distinct from those previously reported, highlighting the unique characteristics of such compounds (Markees, 1973).
Applications in Non-Steroidal Anti-Inflammatory Agents
- Xu and He (2010) discussed the synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate in creating non-steroidal anti-inflammatory agents like nabumetone and naproxen. This study emphasizes the role of similar brominated naphthalene compounds in pharmaceutical manufacturing (Xu & He, 2010).
Role in Synthesis of Core-Substituted Naphthalene Diimides
- A 2012 study by Z. Ping focused on synthesizing bromo-substituted naphthalene dianhydride derivatives, crucial for making core-substituted 1,4,5,8-naphthalene diimides (cNDIs) used in materials and supramolecular chemistry. This highlights the application of similar brominated compounds in advanced material synthesis (Z. Ping, 2012).
Ionic Liquid Applications
- Research by Boovanahalli et al. (2004) explored using ionic liquid halide nucleophilicity for cleaving ethers, a green chemistry approach. They used 2-methoxynaphthalene as a model, indicating the potential of similar brominated naphthalene compounds in environmentally friendly chemical processes (Boovanahalli et al., 2004).
In Asymmetric Synthesis
- Bringmann et al. (2003) investigated the asymmetric synthesis of (M)‐2‐Hydroxymethyl‐1‐(2‐Hydroxy‐4,6‐Dimethylphenyl)Naphthalene. This research showcases the potential of brominated naphthalenes in complex, chiral synthesis processes (Bringmann et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-2-(methoxymethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYVAZPUJFACFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C2=CC=CC=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495723 | |
| Record name | 1-Bromo-2-(methoxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(methoxymethyl)naphthalene | |
CAS RN |
64689-70-9 | |
| Record name | 1-Bromo-2-(methoxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



